molecular formula C12H15ClN2O3 B13847692 Ethyl 2-(((6-Chloropyridin-3-yl)methyl)(ethyl)amino)-2-oxoacetate

Ethyl 2-(((6-Chloropyridin-3-yl)methyl)(ethyl)amino)-2-oxoacetate

Cat. No.: B13847692
M. Wt: 270.71 g/mol
InChI Key: DSVNAKRCXPZVJT-UHFFFAOYSA-N
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Description

Ethyl 2-(((6-Chloropyridin-3-yl)methyl)(ethyl)amino)-2-oxoacetate is a chemical compound with a complex structure that includes a chloropyridine ring, an ethyl group, and an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((6-Chloropyridin-3-yl)methyl)(ethyl)amino)-2-oxoacetate typically involves the reaction of 6-chloropyridine-3-carbaldehyde with ethyl glycinate hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((6-Chloropyridin-3-yl)methyl)(ethyl)amino)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-(((6-Chloropyridin-3-yl)methyl)(ethyl)amino)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(((6-Chloropyridin-3-yl)methyl)(ethyl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Nitenpyram: A neonicotinoid insecticide with a similar chloropyridine structure.

    Ethyl 2-(6-chloropyridin-2-yl)acetate: Another compound with a chloropyridine ring but different functional groups.

Uniqueness

Ethyl 2-(((6-Chloropyridin-3-yl)methyl)(ethyl)amino)-2-oxoacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

ethyl 2-[(6-chloropyridin-3-yl)methyl-ethylamino]-2-oxoacetate

InChI

InChI=1S/C12H15ClN2O3/c1-3-15(11(16)12(17)18-4-2)8-9-5-6-10(13)14-7-9/h5-7H,3-4,8H2,1-2H3

InChI Key

DSVNAKRCXPZVJT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CN=C(C=C1)Cl)C(=O)C(=O)OCC

Origin of Product

United States

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